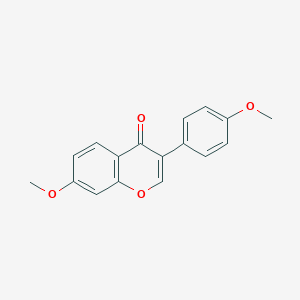

4',7-Dimethoxyisoflavone

概要

準備方法

合成経路と反応条件

ジメトキシダイゼインは、ダイゼインのメチル化によって合成することができます。 一般的な方法の1つは、アセトン中で、ダイゼインを硫酸ジメチルと炭酸カリウムの存在下で反応させることであり、ジメトキシダイゼインを高効率で得られます . もう1つのアプローチは、深共晶溶媒中でのダイジン(ダイゼインの配糖体形態)の酵素加水分解を利用するものであり、これは環境に優しく効率的な方法です .

工業的生産方法

ジメトキシダイゼインの工業的生産は、大豆などの植物源からの抽出と精製を伴うことが多いです。 このプロセスには、溶媒抽出、その後、化合物を分離および精製するためのクロマトグラフィー技術が含まれます .

化学反応の分析

反応の種類

ジメトキシダイゼインは、以下を含むさまざまな化学反応を起こします。

酸化: キノンやその他の酸化生成物を生成するために酸化される可能性があります。

還元: 還元反応は、それをジヒドロ誘導体に変換することができます。

置換: 特にメトキシ基で求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: メトキシドナトリウムやその他の求核剤などの試薬を使用できます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、ヒドロキシル化誘導体、ジヒドロ誘導体、および置換イソフラボンがあります .

科学研究の応用

ジメトキシダイゼインは、さまざまな科学研究の応用があります。

化学: 他の生物活性化合物を合成するための前駆体として使用されます。

生物学: 研究では、炎症や酸化ストレスに関連するものを含む、さまざまな生物学的経路を調節する可能性が示されています。

科学的研究の応用

Antioxidant Activity

Research indicates that 4',7-Dimethoxyisoflavone possesses significant antioxidant properties. A study evaluated its ability to scavenge free radicals and inhibit lipid peroxidation, demonstrating a potential role in protecting cells from oxidative stress.

| Test Method | Concentration Range | Results |

|---|---|---|

| DPPH Scavenging | 6.25 - 400 μg/mL | Effective at higher concentrations |

| FRAP Assay | 400 - 6.25 μg/mL | High reducing power observed |

This suggests its potential use in preventing oxidative damage in various biological systems.

Anti-inflammatory Properties

The compound has been shown to modulate inflammatory responses. In vitro studies have demonstrated that it can inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in keratinocytes, indicating its potential for treating inflammatory skin conditions like psoriasis .

Antimicrobial Activity

This compound exhibits antimicrobial effects against various pathogens, including bacteria and fungi. A study assessed its Minimum Inhibitory Concentration (MIC) against several strains:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2000 |

| Staphylococcus epidermidis | 2000 |

| Alternaria melongenae (fungus) | Effective |

These findings support its application in developing natural antimicrobial agents .

Treatment of Psoriasis

In a murine model of psoriasis, topical application of this compound significantly reduced epidermal thickness and inflammatory cell infiltration, comparable to standard treatments like betamethasone . This highlights its potential as a therapeutic agent for skin disorders.

Skin Absorption Studies

Studies on the skin absorption of methoxylated isoflavones revealed that formulations containing this compound showed enhanced permeation through barrier-deficient skin, making it a candidate for topical formulations aimed at treating skin diseases .

Antifungal Activity in Plants

The compound has demonstrated antifungal activity against plant pathogens, suggesting its use as a natural pesticide or fungicide. In vitro tests showed effectiveness against several plant pathogenic fungi, indicating potential applications in sustainable agriculture .

作用機序

ジメトキシダイゼインは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: フリーラジカルを捕捉し、抗酸化酵素をアップレギュレートします。

抗炎症活性: プロ炎症性サイトカインを阻害し、NF-κBなどのシグナル伝達経路を調節します。

抗がん活性: PI3K/AktやMAPKなどの経路を調節することで、がん細胞のアポトーシスを誘導し、細胞増殖を阻害します.

類似化合物との比較

ジメトキシダイゼインは、その生物学的活性を高めるメトキシ基のために、他のイソフラボンとは異なっています。類似の化合物には、以下が含まれます。

ダイゼイン: メトキシ基を持たない親化合物。

ゲニステイン: 同様の生物学的活性を持つ、異なる構造的特徴を持つ別のイソフラボン。

ビオチャニンA: 同様の抗酸化と抗炎症特性を持つ、メトキシ化されたイソフラボン

生物活性

4',7-Dimethoxyisoflavone, also known as Dimethoxydaidzein, is a flavonoid compound with significant biological activities. This article presents a detailed examination of its antimicrobial, antioxidant, and potential anticancer properties based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It is characterized by two methoxy groups at the 4' and 7 positions of the isoflavone backbone, which contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antifungal activity against various plant pathogenic fungi. In vitro studies have shown its effectiveness against species such as Alternaria melongenae, A. brassicicola, and A. brassicae with varying degrees of sensitivity reported across different fungi .

Table 1: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Alternaria melongenae | 100 µg/mL |

| A. brassicicola | 75 µg/mL |

| A. brassicae | 50 µg/mL |

This compound has also been evaluated for its antibacterial properties. A study indicated that it could inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis, with MIC values around 2000 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

- DPPH Radical Scavenging Assay : The compound showed significant scavenging activity, with a concentration-dependent effect observed.

- Ferric Reducing Antioxidant Power (FRAP) : The ability to reduce iron ions was measured, indicating its potential as an antioxidant agent.

Table 2: Antioxidant Activity Results

| Assay Type | Concentration Range (µg/mL) | % Inhibition |

|---|---|---|

| DPPH Scavenging | 6.25 - 400 | Up to 85% |

| FRAP | 400 - 6.25 | Significant |

These results suggest that this compound possesses strong antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Potential Anticancer Activity

Emerging studies indicate that flavonoids like this compound may play a role in cancer chemoprevention. The compound has been implicated in various cellular processes:

- Induction of Apoptosis : Research suggests that it can trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It may hinder the growth of cancer cells by interfering with cell cycle progression.

Case Studies and Research Findings

A notable study published in the Global Journal of Science Frontier Research highlighted the anticancer potential of isoflavones, including derivatives like this compound. The study found that these compounds could modulate signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

Moreover, another investigation into the bioactivity of flavonoids reported significant findings regarding their effects on inflammation and immune response modulation, which are critical in cancer development and progression .

特性

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNBCGIVZXHHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151171 | |

| Record name | 7,4'-Dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157-39-7 | |

| Record name | 4′,7-Dimethoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1157-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,4'-Dimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,4'-Dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',7-DIMETHOXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5547DW3CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。